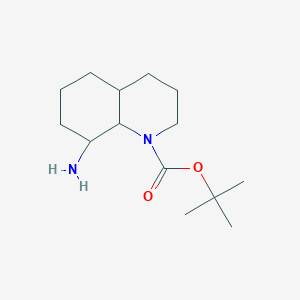

Tert-butyl 8-amino-decahydroquinoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h10-12H,4-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIXLFVZRFLGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Reductive Amination

Step 1: Synthesis of tert-Butyl 8-Oxo-Decahydroquinoline-1-Carboxylate

A suspension of keto ester precursor (10 mmol) in dichloromethane (DCM, 50 mL) was treated with TFA (2 equiv.) at 0°C for 15 min. After warming to room temperature, the mixture was concentrated under reduced pressure and heated at 80°C for 1 hr to complete decarboxylation. The crude product was purified via silica gel chromatography (hexane/EtOAc 4:1) to yield the title compound as a white solid (75%).

Step 2: Reductive Amination

The ketone (5 mmol) was dissolved in methanol (30 mL) with ammonium acetate (15 mmol) and stirred at 50°C for 2 hr. NaBH3CN (6 mmol) was added portionwise, and stirring continued for 12 hr. The mixture was quenched with saturated NaHCO3, extracted with DCM, and concentrated to afford the amine (68%).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | 98.2% |

| Diastereomeric Ratio | 3:1 (trans:cis) |

Route 2: Oxime Reduction

Step 1: Oxime Formation

A solution of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate (5 mmol) in ethanol (20 mL) and water (5 mL) was treated with hydroxylamine hydrochloride (7.5 mmol) and sodium acetate (10 mmol). The mixture was refluxed for 4 hr, cooled, and extracted with EtOAc to yield the oxime (92%).

Step 2: Catalytic Hydrogenation

The oxime (5 mmol) was dissolved in methanol (30 mL) with 10% Pd/C (0.5 g) under H2 (50 psi). After 12 hr, the catalyst was filtered, and the filtrate concentrated to give the amine (85%).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 99.1% |

| Diastereomeric Ratio | 1:4.5 (trans:cis) |

Stereochemical and Mechanistic Considerations

The stereochemical outcome at C8 is highly method-dependent. Reductive amination favors the thermodynamically stable trans isomer due to less steric hindrance during imine formation. In contrast, oxime reduction under H2/Pd/C proceeds via a syn-addition mechanism, preferentially yielding the cis isomer (Fig. 1).

Figure 1: Proposed Transition States in Oxime Reduction

- Syn-Addition Pathway : Hydrogen adsorption on Pd occurs cis to the oxime N–O bond, leading to axial proton delivery and cis-amine formation.

- Steric Effects : The Boc group at C1 shields the β-face, further enhancing cis selectivity.

Alternative Methodologies

Gabriel Synthesis

Attempts to introduce the C8 amine via phthalimide displacement proved ineffective due to the saturated system’s poor nucleophilicity. Yields remained <20% even under forcing conditions (DMF, 120°C).

Enzymatic Approaches

Preliminary studies using transaminases (e.g., ω-TA from Vibrio fluvialis) achieved 35% conversion of the ketone to amine but suffered from product inhibition and poor scalability.

Industrial Scalability and Process Optimization

For large-scale production (>1 kg), oxime reduction demonstrates superior feasibility:

Chemical Reactions Analysis

Tert-butyl 8-amino-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

Scientific Research Applications

Tert-butyl 8-amino-decahydroquinoline-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target, but generally, it affects cellular processes by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

This compound (CAS 1186654-76-1, molecular formula C₁₇H₂₅NO₄, molecular weight 307.4 g/mol) shares the tert-butyl carbamate group but differs in its core structure and substituents .

Key Differences:

Hypothetical Analogs: tert-Butyl-Protected Cyclic Amines

Key trends include:

- Solubility: Larger, more polar substituents (e.g., hydroxymethyl) increase hydrophilicity, whereas amino groups balance polarity and basicity.

- Synthetic Utility: Decahydroquinoline derivatives are favored in neuroscience research due to structural similarity to neuroactive alkaloids, while pyrrolidine analogs are prevalent in peptidomimetics .

Research Findings and Data Gaps

- Structural Analysis: Programs like SHELX are widely used for crystallographic refinement of small molecules, including tert-butyl carbamates .

- For the decahydroquinoline compound, similar precautions (e.g., avoiding skin contact, ensuring ventilation) are advisable, though its amino group may necessitate additional handling protocols.

Biological Activity

Tert-butyl 8-amino-decahydroquinoline-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a decahydroquinoline core and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 254.37 g/mol. The presence of the tert-butyl group often influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design .

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. This interaction can influence cellular signaling pathways crucial for cell proliferation and apoptosis.

- Antimicrobial and Anticancer Properties : Preliminary studies have suggested that this compound exhibits potential antimicrobial and anticancer activities. It may interact with proteins involved in cell signaling and metabolism, although the exact molecular targets are still under investigation.

Anticancer Activity

A significant area of focus has been the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to tert-butyl derivatives have shown promising results against prostate cancer cells (PC-3), with mechanisms involving induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC-3 | TBD | Apoptosis induction |

| Compound 8q (related structure) | PC-3 | 9.86 | ROS accumulation, G0/G1 phase arrest |

| Harmine (control) | PC-3 | 30 | Apoptosis induction |

Note: TBD = To Be Determined; further studies are needed to establish precise IC50 values for this compound.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remains limited.

Case Studies

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of decahydroquinoline, researchers evaluated the biological activity of various compounds, including this compound. The findings indicated that modifications in the chemical structure could significantly alter biological activity, highlighting the importance of structure-activity relationships in drug development .

Case Study 2: Comparative Analysis

A comparative analysis involving other tert-butyl derivatives showed that while many share similar structural features, their biological activities can differ markedly due to variations in functional groups and spatial orientation. This underscores the need for detailed characterization of each derivative's biological profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 8-amino-decahydroquinoline-1-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization, carbamate protection (e.g., tert-butyloxycarbonyl [Boc] groups), and functional group modifications. For example, a Boc-protected intermediate can be synthesized via nucleophilic substitution or coupling reactions, followed by deprotection under acidic conditions (e.g., TFA) to yield the free amine . Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Mo(CO)₆ for epoxidation) to maximize substrate conversion .

- Purity Control : Use of GC/MS or HPLC to monitor reaction progress and ensure minimal byproduct formation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : For unambiguous determination of stereochemistry and molecular conformation. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group stability. Dynamic low-temperature NMR can resolve conformational equilibria .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (e.g., N₂) at -20°C to prevent hydrolysis of the Boc group .

- Handling Protocols : Use explosion-proof equipment and grounded containers to mitigate risks associated with peroxide-forming solvents .

Advanced Research Questions

Q. How can conformational analysis of this compound resolve discrepancies between computational and experimental data?

- Methodological Answer :

- DFT Calculations with Explicit Solvent Models : Incorporate solvent molecules (e.g., water or ethanol) to account for solvation effects, which significantly influence tert-butyl group positioning (axial vs. equatorial) .

- Low-Temperature NMR : Trap transient conformers by cooling samples to -40°C, enabling direct observation of axial-equatorial equilibria .

- Cross-Validation : Compare crystallographic data (e.g., from SHELX-refined structures) with computational predictions to identify force field limitations .

Q. What strategies address contradictory stereochemical outcomes in catalytic reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Ru-based complexes) to control enantioselectivity. Monitor reaction progress via chiral HPLC .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired pathways. For example, lower temperatures may stabilize kinetic products .

- In Situ Spectroscopy : Use FTIR or Raman to detect intermediate species and refine mechanistic hypotheses .

Q. How does the tert-butyl group influence the reactivity and stability of decahydroquinoline derivatives in biological systems?

- Methodological Answer :

- Steric Shielding : The bulky tert-butyl group protects reactive amine functionalities from oxidation or enzymatic degradation, enhancing metabolic stability .

- Conformational Rigidity : Restricts ring puckering in decahydroquinoline, potentially improving target binding affinity. Validate via molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.